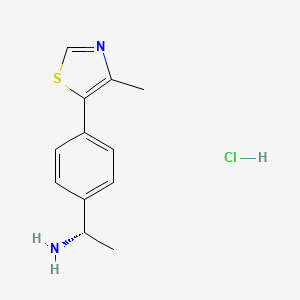

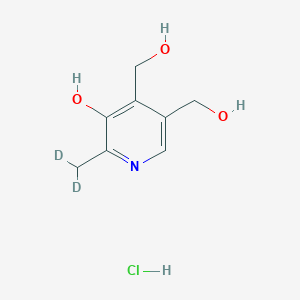

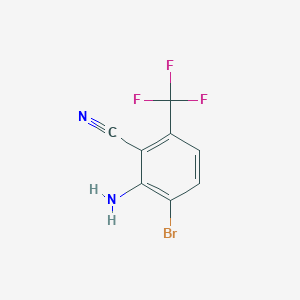

![molecular formula C10H19NOS B1411923 [1-(Tiano-4-il)pirrolidin-3-il]metanol CAS No. 1598831-73-2](/img/structure/B1411923.png)

[1-(Tiano-4-il)pirrolidin-3-il]metanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as TPCM, involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives like TPCM are diverse. They can be synthesized through ring-opening, ring-closing, and substitution reactions . The structure of these compounds can be characterized by 1H and 13C NMR, FTIR, and MS .Aplicaciones Científicas De Investigación

Aplicaciones Fotocatalíticas

[1-(Tiano-4-il)pirrolidin-3-il]metanol: tiene aplicaciones potenciales en fotocatálisis, particularmente en la degradación de contaminantes. La estructura del compuesto puede interactuar con polímeros conductores como el polipirrol (PPy), mejorando la actividad fotocatalítica bajo luz visible . Esto podría ser particularmente útil en los esfuerzos de remediación ambiental, como el tratamiento de aguas y la purificación del aire.

Desarrollo de Medicamentos

El grupo tianyl en la estructura del compuesto sugiere que podría ser un precursor en la síntesis de moléculas bioactivas. Compuestos con estructuras similares se han utilizado en el desarrollo de medicamentos, incluidos fármacos antivirales y tratamientos para trastornos neurológicos .

Ciencia de Materiales

En la ciencia de los materiales, This compound podría utilizarse para modificar las propiedades de los polímeros, lo que podría conducir al desarrollo de nuevos materiales con una conductividad eléctrica o estabilidad mejoradas .

Síntesis de Productos Naturales

El compuesto puede servir como bloque de construcción en la síntesis total de productos naturales complejos. Su arquitectura molecular rígida podría ser beneficiosa para construir moléculas policíclicas que se encuentran en diversas sustancias naturales .

Remediación Ambiental

Existe la posibilidad de que este compuesto pueda utilizarse en la remediación ambiental, particularmente en el tratamiento de residuos industriales. Sus propiedades químicas podrían permitirle unirse y neutralizar sustancias tóxicas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as [1-(thian-4-yl)pyrrolidin-3-yl]methanol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like [1-(thian-4-yl)pyrrolidin-3-yl]methanol is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It is known that the physicochemical environment can significantly influence the action of chemical compounds .

Análisis Bioquímico

Biochemical Properties

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activities. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.

Cellular Effects

The effects of [1-(Thian-4-yl)pyrrolidin-3-yl]methanol on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes related to cell growth and apoptosis, thereby impacting cellular metabolism and proliferation . In cancer cells, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

Propiedades

IUPAC Name |

[1-(thian-4-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c12-8-9-1-4-11(7-9)10-2-5-13-6-3-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFIKNDEQPMLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)

dimethyl-](/img/structure/B1411846.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)